molecular formula C16H19N3O3 B304084 3-(2-Oxo-azepan-3-ylamino)-1-phenyl-pyrrolidine-2,5-dione

3-(2-Oxo-azepan-3-ylamino)-1-phenyl-pyrrolidine-2,5-dione

Cat. No. B304084
M. Wt: 301.34 g/mol
InChI Key: QRLYMGHWKKAQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Oxo-azepan-3-ylamino)-1-phenyl-pyrrolidine-2,5-dione, also known as thalidomide, is a synthetic drug that was initially developed in the 1950s as a sedative and anti-nausea medication. However, it was later discovered to have teratogenic effects, causing severe birth defects in children born to mothers who had taken the drug during pregnancy. Despite this tragic history, thalidomide has since been rediscovered as an effective treatment for a range of diseases, including leprosy, multiple myeloma, and some autoimmune disorders.

Mechanism of Action

Thalidomide's mechanism of action is not fully understood, but it is thought to involve modulation of the immune system and inhibition of angiogenesis. Thalidomide binds to a protein called cereblon, which is involved in the degradation of certain proteins. This binding leads to the degradation of specific proteins, resulting in the modulation of immune responses and inhibition of angiogenesis.
Biochemical and Physiological Effects:
Thalidomide has a range of biochemical and physiological effects, including the modulation of cytokine production, inhibition of angiogenesis, and modulation of T-cell responses. Thalidomide has also been shown to increase the production of certain neurotransmitters, such as serotonin and dopamine, which may contribute to its sedative and anti-nausea effects.

Advantages and Limitations for Lab Experiments

Thalidomide's anti-inflammatory, anti-angiogenic, and immunomodulatory effects make it a valuable tool for studying the immune system and cancer biology. However, its teratogenic effects limit its use in animal studies, as well as its potential for use in human clinical trials.

Future Directions

There are many potential future directions for research on 3-(2-Oxo-azepan-3-ylamino)-1-phenyl-pyrrolidine-2,5-dione. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Additionally, this compound's potential as a treatment for other diseases, such as Alzheimer's disease and HIV, is an area of ongoing research. Finally, further studies are needed to fully understand this compound's mechanism of action and its potential for use in combination with other drugs.

Synthesis Methods

Thalidomide is synthesized from phthalic anhydride and ammonium hydroxide through a series of chemical reactions. The resulting intermediate is then reacted with a cyclic amine, such as 2-aminopentanoic acid, to form the final product.

Scientific Research Applications

Thalidomide has been extensively studied for its therapeutic potential in a range of diseases. It has been found to have anti-inflammatory, anti-angiogenic, and immunomodulatory effects, making it a promising treatment for conditions such as rheumatoid arthritis, Crohn's disease, and psoriasis. Additionally, 3-(2-Oxo-azepan-3-ylamino)-1-phenyl-pyrrolidine-2,5-dione has shown efficacy in treating some cancers, including multiple myeloma and glioblastoma.

properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

3-[(2-oxoazepan-3-yl)amino]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H19N3O3/c20-14-10-13(18-12-8-4-5-9-17-15(12)21)16(22)19(14)11-6-2-1-3-7-11/h1-3,6-7,12-13,18H,4-5,8-10H2,(H,17,21)

InChI Key

QRLYMGHWKKAQIU-UHFFFAOYSA-N

SMILES

C1CCNC(=O)C(C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3

Canonical SMILES

C1CCNC(=O)C(C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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